Mechanism of Vascular Contraction: 2,4-DMA Acts via Indirect Norepinephrine Release Whereas 2,5-DMA Directly Stimulates Alpha-Adrenergic Receptors
In superfused vascular strip preparations from dog dorsal metatarsal vein, 2,4-DMA and 2,5-DMA exhibit fundamentally different contraction mechanisms despite being positional isomers. Contractions induced by 2,4-DMA were antagonized by cocaine (5 × 10⁻⁶ M), indicating an indirect mechanism requiring intact norepinephrine reuptake and release from sympathetic nerve terminals. In contrast, contractions induced by 2,5-DMA were not antagonized by cocaine, confirming direct alpha-adrenergic receptor stimulation independent of presynaptic norepinephrine stores [1].
| Evidence Dimension | Mechanism of vascular contraction (cocaine antagonism) |
|---|---|
| Target Compound Data | Contractions antagonized by cocaine (5 × 10⁻⁶ M) |
| Comparator Or Baseline | 2,5-DMA: contractions not antagonized by cocaine |
| Quantified Difference | Qualitative mechanistic divergence: indirect (norepinephrine release) vs. direct (alpha-adrenergic agonism) |
| Conditions | Superfused dog dorsal metatarsal vein strips; cocaine concentration 5 × 10⁻⁶ M |
Why This Matters
This mechanistic divergence identifies 2,4-DMA as an indirect sympathomimetic requiring intact neuronal norepinephrine stores, whereas 2,5-DMA functions as a direct receptor agonist—a critical distinction for experimental design in adrenergic pharmacology.
- [1] Cheng HC, Long JP, Nichols DE, Barfknecht CF. Effects of psychotomimetics on vascular strips: studies of methoxylated amphetamines and optical isomers of 2,5-dimethoxy-4-methylamphetamine and 2,5-dimethoxy-4-bromoamphetamine. Journal of Pharmacology and Experimental Therapeutics. 1974;188(1):114-123. View Source
